Pyrazino[2,3-b]phenazine, 2,3-diphenyl-
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Overview
Description
2,3-Diphenylpyrazino[2,3-b]phenazine is a heterocyclic compound with a complex structure that includes both pyrazine and phenazine rings.
Preparation Methods
The synthesis of 2,3-diphenylpyrazino[2,3-b]phenazine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with diphenylamines, followed by oxidative cyclization . Another method includes the Pd-catalyzed N-arylation of pyrazine derivatives . Industrial production methods often involve multicomponent reactions that provide high yields and purity .
Chemical Reactions Analysis
2,3-Diphenylpyrazino[2,3-b]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as an antimicrobial and antitumor agent . In medicine, it is being investigated for its potential use in drug development . Industrial applications include its use in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 2,3-diphenylpyrazino[2,3-b]phenazine involves its interaction with various molecular targets and pathways. It is known to bind to specific enzymes and receptors, thereby modulating their activity . This compound can also induce oxidative stress in cells, leading to cell death in certain types of cancer cells .
Comparison with Similar Compounds
2,3-Diphenylpyrazino[2,3-b]phenazine can be compared with other similar compounds such as pyrazine and phenazine derivatives . While these compounds share some structural similarities, 2,3-diphenylpyrazino[2,3-b]phenazine is unique due to its specific arrangement of phenyl groups and its enhanced biological activity . Other similar compounds include dipyrido[3,2-a:2′,3′-c]phenazine and diphenylquinoxaline .
Biological Activity
Pyrazino[2,3-b]phenazine, 2,3-diphenyl- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
Pyrazino[2,3-b]phenazine features a complex structure consisting of pyrazine and phenazine rings. Its molecular formula is C24H18N2, with a molecular weight of approximately 366.41 g/mol. The compound's unique structure contributes to its biological activity by enabling interactions with various biological targets.
The mechanism of action for 2,3-diphenylpyrazino[2,3-b]phenazine involves binding to specific enzymes and receptors, modulating their activity. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells through the mitochondrial apoptotic pathway. This is mediated by the activation of caspase-3 and the downregulation of Bcl-2 expression .
Anticancer Activity
Research indicates that 2,3-diphenylpyrazino[2,3-b]phenazine exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that this compound inhibited the growth of A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values of approximately 488.7 nM and 458.6 nM, respectively. The compound induced G1 cell cycle arrest and apoptosis in these cells .
- Case Study 2 : Another investigation highlighted its effectiveness against human cancer cell lines, showcasing its potential as a lead compound for developing new anticancer therapies .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Case Study 3 : In vitro studies revealed that pyrazino[2,3-b]phenazine derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. Notably, it demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L .
Comparative Analysis with Similar Compounds
To better understand the efficacy of pyrazino[2,3-b]phenazine, it is useful to compare it with other phenazine derivatives:
Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
---|---|---|
Pyrazino[2,3-b]phenazine | A549: 488.7 nM; MDA-MB-231: 458.6 nM | MRSA: 0.25 - 1 mg/L |
Phenazine Derivative A | A549: >500 nM | Not tested |
Phenazine Derivative B | MDA-MB-231: >600 nM | Sensitive to E. coli |
Synthesis and Characterization
The synthesis of pyrazino[2,3-b]phenazine typically involves multi-step reactions starting from simpler precursors such as phenazines or pyrazines. Various methods have been reported in literature for its synthesis, including refluxing under nitrogen conditions to ensure purity and yield optimization .
Properties
CAS No. |
125309-56-0 |
---|---|
Molecular Formula |
C26H16N4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2,3-diphenylpyrazino[2,3-b]phenazine |
InChI |
InChI=1S/C26H16N4/c1-3-9-17(10-4-1)25-26(18-11-5-2-6-12-18)30-24-16-22-21(15-23(24)29-25)27-19-13-7-8-14-20(19)28-22/h1-16H |
InChI Key |
FKNLNXDWUUXWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5N=C4C=C3N=C2C6=CC=CC=C6 |
Origin of Product |
United States |
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